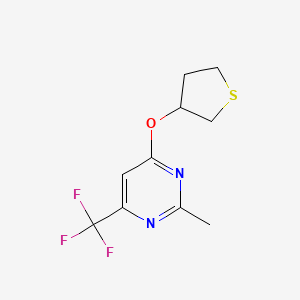

2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2OS/c1-6-14-8(10(11,12)13)4-9(15-6)16-7-2-3-17-5-7/h4,7H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGWKXATCNLTHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2CCSC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

Attachment of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be attached via a nucleophilic substitution reaction, where a thiol derivative reacts with a halogenated pyrimidine intermediate.

Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the pyrimidine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated pyrimidine intermediates with thiol derivatives in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of the target compound with its analogs:

Key Differences and Implications

Position 4 Substituents: Thiolan-3-yloxy: Introduces a polar, sulfur-containing cyclic ether, likely improving aqueous solubility compared to aromatic substituents. This group may also reduce basicity compared to piperazinyl analogs, affecting pH-dependent solubility . Dichlorophenyl analogs are often explored in agrochemicals due to their stability .

Position 2 Substituents :

- Methyl (Target, BL20143) : Provides steric hindrance and metabolic stability.

- Phenyl/Chloromethyl : Phenyl groups enhance π-π interactions in binding pockets, while chloromethyl allows further functionalization (e.g., alkylation) .

Trifluoromethyl Group : Common across all compounds, this group enhances electron-withdrawing effects, improving metabolic resistance and altering electronic distribution for optimized binding .

Biological Activity

2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyrimidine ring with a methyl group at the 2-position, a thiolan-3-yloxy group at the 4-position, and a trifluoromethyl group at the 6-position. Its unique structure makes it a candidate for various applications in medicinal chemistry, particularly in the development of new therapeutic agents.

- IUPAC Name : this compound

- Molecular Formula : C10H11F3N2OS

- Molecular Weight : 264.27 g/mol

- CAS Number : 2189434-22-6

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrimidine Core : A condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

- Introduction of the Trifluoromethyl Group : Using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

- Attachment of the Thiolane Ring : Through nucleophilic substitution reactions with thiolane derivatives.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic pathways, which could lead to altered cellular functions.

- Protein Interaction Modulation : It may affect protein-protein interactions, thereby influencing signaling pathways.

- Gene Expression Regulation : The compound might modulate gene expression related to cell growth and apoptosis.

Antiviral Activity

Research indicates that compounds structurally similar to this compound exhibit antiviral properties. For example, certain pyrimidine derivatives have shown efficacy against viruses such as herpes simplex virus (HSV) and human cytomegalovirus (HCMV) in vitro .

Anticancer Properties

Studies have demonstrated that similar compounds possess cytotoxic effects against various cancer cell lines, including L1210 and CCRF-CEM cells. The mechanism often involves inducing apoptosis in cancer cells, making these compounds potential candidates for anticancer drug development .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxicity against L1210 and H-Ep-2 cell lines, suggesting potential for anticancer applications. |

| Study B | Investigated antiviral effects against HSV and HCMV, indicating possible therapeutic uses in viral infections. |

| Study C | Explored enzyme inhibition mechanisms, revealing interactions that could lead to drug development targeting specific metabolic pathways. |

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-4-(thiolan-3-yloxy)-6-(trifluoromethyl)pyrimidine?

Methodological Answer: Synthesis typically involves coupling thiolan-3-ol derivatives with halogenated pyrimidine precursors under anhydrous conditions. For example, nucleophilic substitution reactions using tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) as a base can facilitate the introduction of the thiolan-3-yloxy group. Reflux conditions (e.g., 60–80°C for 24–72 hours) are recommended to ensure complete reaction, with progress monitored via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and trifluoromethyl group integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive confirmation of the pyrimidine ring geometry and stereochemistry. Infrared (IR) spectroscopy can identify functional groups like hydroxyl or thioether linkages .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer: The trifluoromethyl group enhances lipophilicity and metabolic stability, which can be quantified via logP measurements. Its electron-withdrawing nature alters the pyrimidine ring’s electronic environment, detectable through Hammett substituent constants or computational methods like density functional theory (DFT) .

Q. What solvent systems are suitable for purification via column chromatography?

Methodological Answer: A gradient of ethyl acetate and hexanes (10–50% ethyl acetate) is effective for separating polar intermediates. For highly fluorinated derivatives, dichloromethane/methanol mixtures (95:5) may improve resolution. Silica gel modified with fluorinated stationary phases can enhance separation efficiency for trifluoromethyl-containing compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from differences in assay conditions (pH, solvent, cell lines). To address this, standardize protocols using reference compounds (e.g., ciprofloxacin for antimicrobial assays) and validate via dose-response curves. Cross-laboratory replication studies and meta-analyses of raw data are critical .

Q. What strategies mitigate synthetic challenges posed by steric hindrance from the thiolan-3-yloxy group?

Methodological Answer: Steric effects can reduce reaction yields during coupling steps. Strategies include:

- Using bulky protecting groups (e.g., tert-butyldimethylsilyl) to pre-organize the thiolan-3-ol precursor.

- Employing microwave-assisted synthesis to enhance reaction kinetics.

- Optimizing catalyst systems (e.g., palladium/copper co-catalysts for Ullmann-type couplings) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to enzyme active sites (e.g., dihydrofolate reductase). Parameterize the trifluoromethyl group using force fields like CHARMM or AMBER, and validate predictions with experimental binding assays (e.g., surface plasmon resonance) .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

Methodological Answer: Use liver microsomes (human or rodent) with NADPH cofactors to assess oxidative metabolism. Quantify parent compound degradation via LC-MS/MS over time (0–120 minutes). Include control inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Compare half-life (t½) values to established probes like verapamil .

Q. How does the thiophene ring in thiolan-3-yloxy affect electronic delocalization in the pyrimidine core?

Methodological Answer: Ultraviolet-visible (UV-Vis) spectroscopy and cyclic voltammetry can assess conjugation effects. Compare absorption maxima (λmax) and redox potentials with analogs lacking the thiophene moiety. Computational analysis (e.g., Natural Bond Orbital theory) quantifies hyperconjugative interactions between sulfur lone pairs and the pyrimidine π-system .

Q. What methods validate the compound’s role as a biochemical probe for enzyme inhibition?

Methodological Answer: Kinase or protease inhibition assays (e.g., fluorescence-based Z’-LYTE® kits) should measure IC50 values under physiologically relevant conditions (e.g., 1–100 µM ATP). Counter-screen against off-target enzymes (e.g., PanelScan®) to confirm selectivity. Structural validation via co-crystallization or cryo-EM is ideal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.